

# "A comparative investigation of the forgeability of Ti-17 and Ti-6246"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ti17*

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## A Comparative Investigation of the Forgeability of Ti-17 and Ti-6246

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the forgeability of two prominent near-beta titanium alloys, Ti-17 (Ti-5Al-2Sn-2Zr-4Mo-4Cr) and Ti-6246 (Ti-6Al-2Sn-4Zr-6Mo). The information presented is collated from experimental data to assist in materials selection and process optimization for high-performance applications.

### Executive Summary

Both Ti-17 and Ti-6246 are high-strength, heat-treatable titanium alloys widely used in the aerospace industry. Their forgeability, a crucial factor in manufacturing complex components, is dictated by their response to temperature and strain rate during deformation. This guide summarizes the key differences in their hot working behavior, providing a comparative analysis of their flow stress, processing windows, and microstructural evolution during forging.

### Data Presentation: Comparative Forgeability Parameters

The following tables summarize the hot working behavior of Ti-17 and Ti-6246 at various temperatures and strain rates, as determined by hot compression testing.

Table 1: Flow Stress (MPa) of Ti-17 at Various Temperatures and Strain Rates

Temperature (°C)	Strain Rate (s <sup>-1</sup> )	Peak Flow Stress (MPa)
700	0.001	450
0.1	650	
1	750	
800	0.001	250
0.1	400	
1	500	
900	0.001	100
0.1	180	
1	250	
1000	0.001	50
0.1	80	
1	120	

Table 2: Flow Stress (MPa) of Ti-6246 at Various Temperatures and Strain Rates

Temperature (°C)	Strain Rate (s <sup>-1</sup> )	Peak Flow Stress (MPa)
800	0.01	380
1	520	
100	680	
900	0.01	180
1	280	
100	400	
950	0.01	120
1	200	
100	300	
1000	0.01	80
1	130	
100	200	
1100	0.01	40
1	70	
100	120	

## Analysis of Forgeability

**Flow Behavior:** As is typical for titanium alloys, the flow stress of both Ti-17 and Ti-6246 decreases with increasing temperature and decreasing strain rate. This is due to the enhanced dynamic softening processes, such as dynamic recovery and dynamic recrystallization, at higher temperatures and lower deformation speeds.

**Processing Windows:** Processing maps, which are not detailed with specific quantitative values in the available search results, are a crucial tool for identifying the optimal forging conditions (temperature and strain rate) that lead to stable material flow and avoid defects. For both alloys, these maps generally indicate that safer and more efficient forging occurs at higher

temperatures and lower to moderate strain rates. However, the specific "safe" and "unstable" regions can differ between the two alloys.

**Microstructural Evolution:** The initial microstructure of the workpiece significantly influences the forging behavior and final mechanical properties. Forging of both Ti-17 and Ti-6246 can be performed in the alpha-beta or beta phase fields.

- Alpha-beta forging (below the beta transus temperature) results in a fine, equiaxed alpha grain structure within a transformed beta matrix, which generally offers a good combination of strength and ductility.
- Beta forging (above the beta transus temperature) leads to a coarser, acicular (lamellar) alpha structure, which can provide enhanced fracture toughness and creep resistance.

## Experimental Protocols

The data presented in this guide was primarily obtained through standardized experimental procedures designed to simulate industrial forging processes.

**Hot Compression Testing:**

- **Objective:** To determine the flow stress and deformation behavior of the material at various temperatures and strain rates.
- **Apparatus:** Gleeble thermomechanical simulator (e.g., Gleeble 3800) or a high-temperature universal testing machine.
- **Specimen Preparation:** Cylindrical specimens are machined from the alloy billets. The dimensions are typically in the range of 5-10 mm in diameter and 10-15 mm in height.
- **Procedure:**
  - The specimen is placed between two flat dies (often made of a high-temperature-resistant material like tungsten carbide) within the testing machine.
  - The specimen is heated to the desired deformation temperature at a controlled rate and held for a specific duration to ensure thermal equilibrium.

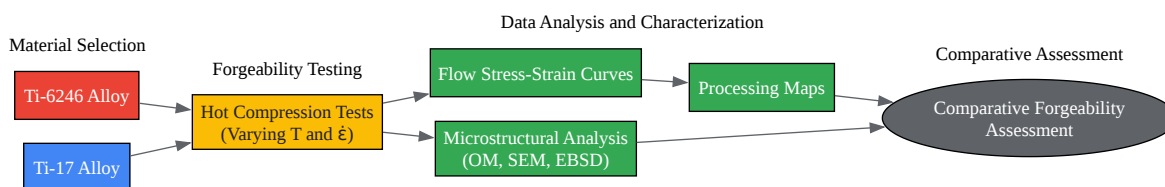
- A compressive load is applied at a constant strain rate until a predetermined total strain is achieved.
- The load and displacement data are continuously recorded and used to calculate the true stress-true strain curves.
- The deformed specimen is rapidly quenched to preserve the high-temperature microstructure for subsequent analysis.

#### Microstructural Analysis:

- Objective: To observe the changes in the grain structure, phase distribution, and defect formation as a result of the forging process.
- Techniques:
  - Optical Microscopy (OM): Used for general observation of the grain size and shape.
  - Scanning Electron Microscopy (SEM): Provides higher magnification images and can be used with backscattered electron (BSE) imaging to differentiate between the alpha and beta phases based on compositional contrast.
  - Electron Backscatter Diffraction (EBSD): A technique used in conjunction with SEM to determine the crystallographic orientation of the grains and identify different phases.
- Sample Preparation: The deformed specimens are sectioned, mounted, ground, and polished to a mirror-like finish. They are then typically etched with a suitable reagent (e.g., Kroll's reagent) to reveal the microstructure.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comparative investigation of the forgeability of titanium alloys.



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**Fig. 1:** Workflow for comparative forgeability investigation.

## Conclusion

The forgeability of both Ti-17 and Ti-6246 is a complex interplay of temperature, strain rate, and microstructure. While both alloys exhibit typical hot working behavior for titanium alloys, the specific optimal processing windows and the resulting microstructures and mechanical properties can differ. The data and methodologies presented in this guide provide a foundation for researchers and engineers to make informed decisions regarding the selection and processing of these high-performance materials. It is recommended to consult detailed processing maps for each alloy to identify the most suitable forging parameters for a specific application to ensure a defect-free component with the desired mechanical properties.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)